molecular formula C17H12Cl2O7 B1663089 Geodin CAS No. 427-63-4

Geodin

Cat. No.: B1663089
CAS No.: 427-63-4
M. Wt: 399.2 g/mol
InChI Key: LUBKKVGXMXTXOZ-QGZVFWFLSA-N
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Description

(+)-geodin is an oxaspiro compound that is 3H,4'H-spiro[[1]benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione substituted by methoxycarbonyl, hydroxy, chloro, methyl, methoxy and chloro groups at positions 2', 4, 5, 6, 6' and 7, respectively. It is a fungal metabolite isolated from Aspergillus terreus and Penicillium glabrum. It has a role as a Penicillium metabolite and an Aspergillus metabolite. It is a methyl ester, an oxaspiro compound, an organochlorine compound, a member of 1-benzofurans, a member of phenols and an ether. It is a conjugate acid of a (+)-geodin(1-).
Estin is a natural product found in Aspergillus terreus with data available.

Mechanism of Action

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . This compound also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to this compound’s antipsychotic effects .

Pharmacokinetics

This compound has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of this compound is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of this compound’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, this compound appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of this compound . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

Biochemical Analysis

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of this compound in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of this compound involves the activation of a transcription factor in the this compound gene cluster .

Properties

CAS No.

427-63-4

Molecular Formula

C17H12Cl2O7

Molecular Weight

399.2 g/mol

IUPAC Name

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

InChI

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1

InChI Key

LUBKKVGXMXTXOZ-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

Canonical SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

Appearance

Pale yellow solidPurity:≥95% by HPLC

Synonyms

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: this compound is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in this compound biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrothis compound oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact this compound production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence this compound yields. [, , ]

ANone: this compound exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that this compound inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that this compound, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the this compound structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: this compound can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for this compound biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the this compound biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: this compound’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of this compound's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering this compound derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

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